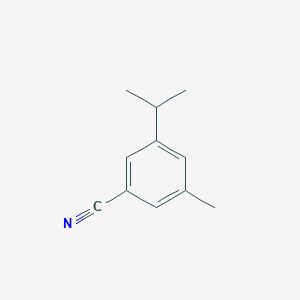
5-Isopropyl-3-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-3-methylbenzonitrile: is an organic compound belonging to the class of aromatic nitriles It is characterized by a benzene ring substituted with an isopropyl group at the 5-position and a methyl group at the 3-position, along with a nitrile group (-CN) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylbenzonitrile can be achieved through several methods. One common approach involves the cyanation of the corresponding benzyl halide. For instance, 5-Isopropyl-3-methylbenzyl chloride can be reacted with sodium cyanide (NaCN) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) to yield this compound. The reaction typically requires heating to facilitate the substitution reaction.
Another method involves the dehydration of the corresponding benzaldoxime. In this approach, 5-Isopropyl-3-methylbenzaldoxime is treated with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanation reactions using benzyl halides and sodium cyanide. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-Isopropyl-3-methylbenzonitrile can undergo oxidation reactions at the benzylic position. For example, oxidation with potassium permanganate (KMnO4) can convert the isopropyl group to a carboxylic acid group, resulting in the formation of 5-Isopropyl-3-methylbenzoic acid.
Reduction: The nitrile group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions. For instance, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group (-NO2) onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 5-Isopropyl-3-methylbenzoic acid
Reduction: 5-Isopropyl-3-methylbenzylamine
Substitution: 5-Isopropyl-3-methyl-2-nitrobenzonitrile
Applications De Recherche Scientifique
5-Isopropyl-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new molecules with desired properties.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its aromatic nitrile group, which can interact with biological targets.
Medicine: Research into potential therapeutic applications of derivatives of this compound is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-3-methylbenzonitrile depends on its specific application. In biological systems, the nitrile group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isopropyl-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Isopropyl-3-methylbenzylamine: Similar structure but with an amine group instead of a nitrile group.
5-Isopropyl-3-methyl-2-nitrobenzonitrile: Similar structure but with an additional nitro group on the benzene ring.
Uniqueness
5-Isopropyl-3-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring and the presence of a nitrile group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1349717-12-9 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-methyl-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-8(2)11-5-9(3)4-10(6-11)7-12/h4-6,8H,1-3H3 |
Clé InChI |
UYVZNFRIHLCKCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


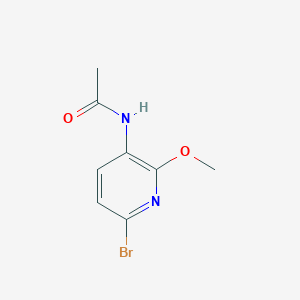
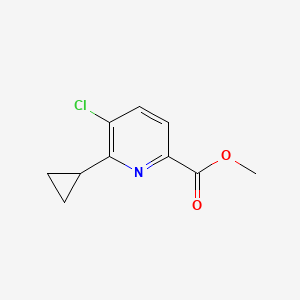
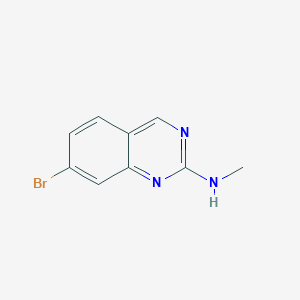
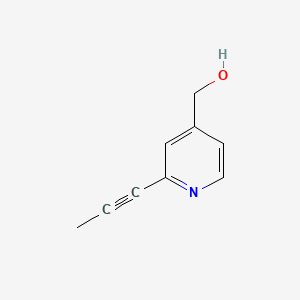
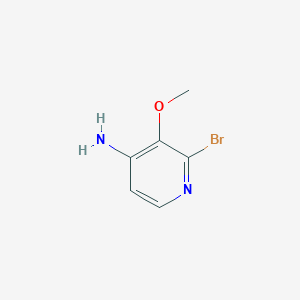
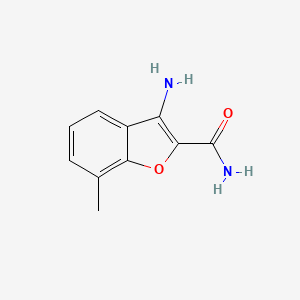
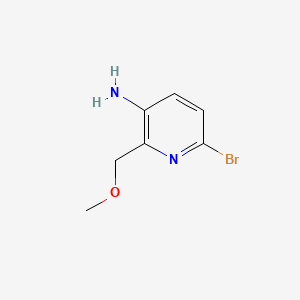
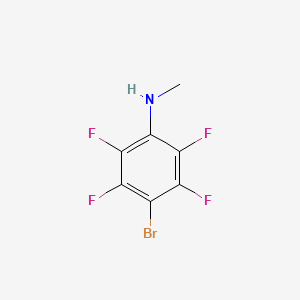
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
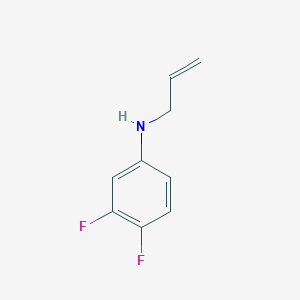
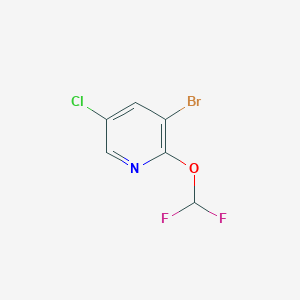

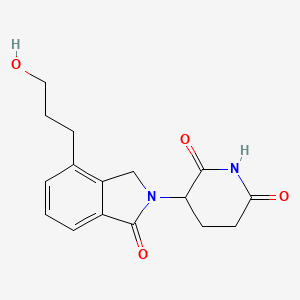
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
